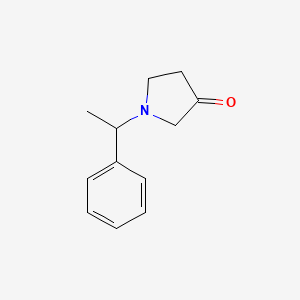

1-(1-Phenylethyl)pyrrolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)pyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZUUBALEPRFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

The synthesis of 1-(1-Phenylethyl)pyrrolidin-3-one can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable pyrrolidinone precursor with 1-phenylethylamine (B125046) or a related electrophile.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| Itaconic acid | (R)-(+)-1-Phenylethylamine | - | (R)-1-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid |

| Pyrrolidin-3-one | 1-Phenylethyl bromide | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | This compound |

A plausible mechanistic pathway for the synthesis from pyrrolidin-3-one and 1-phenylethyl bromide involves the deprotonation of the secondary amine of pyrrolidin-3-one by a base to form a nucleophilic amide anion. This anion then undergoes an SN2 reaction with 1-phenylethyl bromide, displacing the bromide and forming the N-C bond to yield the final product.

Physicochemical and Spectroscopic Characterization

The physical and chemical properties of 1-(1-Phenylethyl)pyrrolidin-3-one are crucial for its handling, purification, and analysis.

| Property | Value |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Likely soluble in common organic solvents |

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

| Spectroscopic Technique | Key Features |

| 1H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, and the methylene (B1212753) protons of the pyrrolidinone ring. |

| 13C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methine carbon, and the methylene carbons of the pyrrolidinone ring. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O (amide) stretching vibration, typically around 1680-1700 cm-1. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Chemical Reactivity and Derivatization

The chemical reactivity of 1-(1-Phenylethyl)pyrrolidin-3-one is centered around its two main functional groups: the ketone and the amide within the pyrrolidinone ring.

The carbonyl group at the 3-position can undergo a variety of nucleophilic addition reactions, allowing for the introduction of diverse substituents at this position. For instance, reduction of the ketone would yield the corresponding alcohol, (1-(1-phenylethyl)pyrrolidin-3-yl)methanol. nih.gov

The pyrrolidinone ring itself is relatively stable, but the alpha-protons to the carbonyl group can be deprotonated under basic conditions to form an enolate, which can then react with various electrophiles.

The synthesis of derivatives is a key aspect of exploring the potential applications of this scaffold.

| Derivative | Potential Application |

| 1-(1-Phenylethyl)pyrrolidin-3-amine uni.lu | Intermediate for pharmaceuticals |

| (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one nih.gov | Chiral building block |

| 2-{[2,5-dioxo-1-(1-phenylethyl)pyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid chemdiv.com | Medicinal chemistry research |

| 4-(Chloromethyl)-3,3-diphenyl-1-(1-phenylethyl)-2-pyrrolidinone prepchem.com | Synthetic intermediate |

Chromatographic and Analytical Techniques

Various chromatographic techniques are employed for the purification and analysis of 1-(1-Phenylethyl)pyrrolidin-3-one and its derivatives.

| Technique | Typical Application |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |

| Gas Chromatography (GC) | Separation and analysis of volatile derivatives. A study on related fluorinated analogs utilized GC for isomer differentiation. core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantitative analysis, especially for less volatile or chiral compounds. |

For instance, in the analysis of related pyrrolidine (B122466) derivatives, gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identification, with retention indices and mass spectra providing key data. core.ac.uk

Computational and Structural Analysis

Strategies for the Construction of the Pyrrolidinone Ring System

The formation of the pyrrolidinone ring is a cornerstone of synthetic efforts targeting this class of compounds. Various strategies have been developed, ranging from classical cyclization reactions to more complex multicomponent approaches.

Cycloaddition Reactions in the Formation of this compound Derivatives

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and atom-economical method for the synthesis of pyrrolidine (B122466) rings. rsc.orgmappingignorance.org These reactions allow for the rapid construction of the heterocyclic core with a high degree of stereocontrol, potentially generating multiple stereocenters in a single step. acs.org

A prevalent approach involves the reaction of azomethine ylides with various dipolarophiles. nih.gov Azomethine ylides, often generated in situ from the corresponding α-iminoesters or by the decarboxylation of α-amino acids, serve as the three-atom component in the [3+2] cycloaddition. mdpi.comrsc.orgeurekaselect.com The choice of dipolarophile, typically an activated alkene or alkyne, dictates the substitution pattern on the resulting pyrrolidine ring. nih.gov For instance, the reaction of an azomethine ylide derived from glycine (B1666218) methyl ester and an appropriate aldehyde with an electron-deficient alkene can lead to highly substituted pyrrolidines. tandfonline.com The regioselectivity and diastereoselectivity of these cycloadditions can often be controlled by the choice of catalyst, solvent, and reaction conditions. nih.govnih.gov

Recent advancements have focused on expanding the scope of both the azomethine ylide precursors and the dipolarophiles to access a wider range of structurally diverse pyrrolidines. rsc.org This includes the use of non-stabilized azomethine ylides and novel dipolarophiles to create complex polycyclic and spirocyclic pyrrolidine structures. nih.gov

Intramolecular Cyclization Pathways for Pyrrolidinone Ring Closure

Intramolecular cyclization represents a direct and efficient strategy for the synthesis of the pyrrolidinone ring from linear precursors. dntb.gov.uaresearchgate.net This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic molecule to close the five-membered ring.

A common method is the intramolecular aza-Michael addition, where an amine nucleophile attacks an α,β-unsaturated carbonyl moiety within the same molecule. rsc.org This reaction can be catalyzed by acids or bases and often proceeds with high stereoselectivity. Another important pathway is the intramolecular cyclization of ω-azido carboxylic acids, which can be promoted by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to yield 2-substituted pyrrolidines. organic-chemistry.org Furthermore, the intramolecular cyclization of ω-azidoalkyl boronic esters in the presence of boron trichloride (B1173362) provides a route to pyrrolidines. rsc.org

Radical cyclizations also offer a powerful tool for pyrrolidinone synthesis. For example, the cyclization of N-alkenyl-α-haloamides can be initiated by a radical initiator to form the pyrrolidinone ring. The stereochemical outcome of these cyclizations can often be controlled by the substrate and reaction conditions.

Multicomponent Reaction Approaches to Pyrrolidinone Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrrolidinones. tandfonline.comresearchgate.net These reactions involve the simultaneous combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for pyrrolidinone synthesis. wikipedia.orgorganic-chemistry.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org By employing a bifunctional starting material, such as an amino acid or a keto-acid, a subsequent intramolecular cyclization can lead to the formation of a pyrrolidinone ring. rloginconsulting.comnih.govacs.org For example, the reaction of an α-amino ester, an aldehyde, an isocyanide, and a bromo- or iodo-substituted carboxylic acid can yield a Ugi adduct that undergoes spontaneous or base-catalyzed cyclization to the corresponding pyrrolidinone. nih.govacs.org

Other MCRs, such as the Passerini reaction, can also be utilized in domino sequences to construct the pyrrolidinone scaffold. These strategies offer significant advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse pyrrolidinone derivatives. tandfonline.com

| Reaction Type | Key Features | Typical Reactants |

| Ugi 4-Component Reaction | Forms a bis-amide product in a single step. Can be adapted for pyrrolidinone synthesis using bifunctional components. wikipedia.org | Aldehyde, Amine, Carboxylic Acid, Isocyanide. wikipedia.org |

| Passerini 3-Component Reaction | Reacts a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. | Carbonyl Compound, Carboxylic Acid, Isocyanide. |

| [3+2] Cycloaddition | Forms a five-membered ring from a three-atom and a two-atom component. mdpi.com | Azomethine Ylide, Alkene/Alkyne. nih.gov |

Enantioselective Synthesis of Chiral this compound Stereoisomers

The this compound molecule possesses a chiral center at the benzylic position of the phenylethyl group. Furthermore, substitution at other positions of the pyrrolidinone ring can introduce additional stereocenters, leading to multiple stereoisomers. The development of enantioselective synthetic methods is therefore crucial for accessing specific, biologically active stereoisomers.

Chiral Auxiliary-Mediated Asymmetric Induction Utilizing the Phenylethyl Moiety

The inherent chirality of the (R)- or (S)-1-phenylethylamine moiety can be effectively utilized as a chiral auxiliary to direct the stereochemical outcome of reactions, leading to the diastereoselective synthesis of pyrrolidinone derivatives. nih.govmdpi.com This strategy relies on the temporary attachment of the chiral phenylethyl group to the reacting substrate, which then influences the approach of reagents to a prochiral center, resulting in the preferential formation of one diastereomer. rsc.orgresearchgate.net

Once the desired stereochemistry is established in the pyrrolidinone ring, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. This approach has been successfully applied in various synthetic transformations, including alkylations, additions to carbonyl groups, and cycloaddition reactions. The effectiveness of the stereochemical control often depends on the specific reaction conditions and the nature of the substrate.

| Chiral Auxiliary | Application | Reference |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates, asymmetric synthesis. sigmaaldrich.com | sigmaaldrich.com |

| (R)-(+)-1-Phenylethylamine | Resolution of racemates, asymmetric synthesis. sigmaaldrich.com | sigmaaldrich.com |

Catalytic Asymmetric Methodologies in Pyrrolidinone Synthesis (e.g., Asymmetric Hydrogenation, Asymmetric Michael Addition)

Catalytic asymmetric methods provide a more elegant and atom-economical approach to the enantioselective synthesis of pyrrolidinones compared to the use of stoichiometric chiral auxiliaries. chemrxiv.org These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a C=C or C=N double bond within a pyrrolidinone precursor is a powerful strategy for introducing chirality. wikipedia.org Chiral transition metal complexes, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands, are commonly used as catalysts. acs.orgnih.govnih.gov For example, the asymmetric hydrogenation of a pyrrolinone can directly afford a chiral pyrrolidinone with high enantioselectivity. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). acs.org

Asymmetric Michael Addition: The asymmetric Michael addition of a nucleophile to an α,β-unsaturated pyrrolidinone precursor is another widely used method for creating stereocenters. rsc.orgtandfonline.com This reaction can be catalyzed by chiral organocatalysts, such as proline derivatives or chiral amines, or by chiral metal complexes. acs.orgnih.govnih.gov The catalyst activates the substrate and controls the facial selectivity of the nucleophilic attack, leading to the formation of the Michael adduct with high diastereo- and enantioselectivity. acs.org This approach has been successfully employed in the synthesis of a variety of chiral pyrrolidinone derivatives. nih.gov

| Catalytic Method | Key Features | Catalyst Examples |

| Asymmetric Hydrogenation | Addition of hydrogen across a double bond with high stereocontrol. wikipedia.org | Chiral Rh, Ru, or Ir complexes with phosphine ligands. acs.orgnih.govnih.gov |

| Asymmetric Michael Addition | Enantioselective formation of a C-C or C-Nu bond. tandfonline.com | Proline derivatives, chiral amines, chiral metal complexes. acs.orgnih.govnih.gov |

Diastereoselective Control in Pyrrolidinone-Forming Reactions

Achieving control over stereochemistry is a critical aspect of synthesizing complex molecules like this compound. Diastereoselective reactions are designed to preferentially form one diastereomer over others, which is crucial when multiple stereocenters are present. youtube.com

One effective strategy involves the use of chiral auxiliaries. The chiral (S)-1-phenylethylamine group attached to the nitrogen atom of the pyrrolidinone ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. For instance, in reactions creating a new stereocenter at the C4 or C5 position of the pyrrolidinone ring, the bulky phenylethyl group can sterically hinder one face of the molecule, guiding the reactant to the opposite face. This approach has been successfully used in the synthesis of various substituted pyrrolidinones with high diastereoselectivity. youtube.com

Catalyst-controlled reactions offer another powerful tool for achieving diastereoselectivity. acs.org Chiral catalysts, such as those based on transition metals like rhodium or iridium, can create a chiral environment around the reactants, favoring the formation of a specific diastereomer. acs.orgorganic-chemistry.org For example, in a tandem asymmetric reaction creating two nonadjacent stereocenters, the choice of a specific chiral catalyst can allow for the selective synthesis of any of the four possible stereoisomers from the same starting materials. acs.org

Recent research has also focused on cascade reactions where multiple bonds and stereocenters are formed in a single pot. A nitro-Mannich/lactamization cascade reaction has been developed for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high diastereoselectivity. nih.gov Similarly, a one-pot nitro-Mannich/hydroamination cascade using a combination of base and gold(I) catalysts can produce substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org

Table 1: Examples of Diastereoselective Pyrrolidinone Synthesis

| Reaction Type | Catalyst/Auxiliary | Key Feature | Diastereomeric Ratio (dr) |

| Nucleophilic Addition | (S)-1-phenylethylamine | Chiral auxiliary directs incoming nucleophile. | >99:1 youtube.com |

| Tandem Asymmetric Reaction | Chiral Hydrogen-Bonding Catalyst | Catalyst control over two nonadjacent stereocenters. | Up to 99:1 acs.org |

| Nitro-Mannich/Lactamization | Organocatalyst | One-pot cascade for trisubstituted pyrrolidinones. | High nih.gov |

| Nitro-Mannich/Hydroamination | Gold(I) and Base | Cascade synthesis of pyrrolidines with three stereocenters. | Good to Excellent rsc.org |

Resolution Techniques for Racemic this compound Precursors

When a synthesis produces a racemic mixture of a precursor to this compound, resolution techniques are employed to separate the enantiomers.

Kinetic Resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. rsc.org One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. rsc.org For instance, enzymatic kinetic resolution using lipases can effectively resolve racemic amines and alcohols that are precursors to chiral pyrrolidinones. organic-chemistry.orgnih.gov Lipase (B570770) PS-IM, in conjunction with a ruthenium catalyst for racemization of the starting material, has been used for the dynamic kinetic resolution of 3-hydroxy-pyrrolidine, achieving high yield and excellent enantioselectivity. rsc.org Similarly, ω-transaminases can resolve racemic amines by converting one enantiomer to a ketone. rsc.orgresearchgate.net

Dynamic Kinetic Resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A practical DKR method for primary amines utilizes a recyclable palladium nanocatalyst for racemization and a lipase for resolution. organic-chemistry.org

Chiral Chromatography is a powerful separation technique that uses a chiral stationary phase to separate enantiomers. While effective, it can be more expensive and less scalable than kinetic resolution for large-scale production.

Table 2: Comparison of Resolution Techniques for Pyrrolidinone Precursors

| Technique | Principle | Advantages | Disadvantages |

| Kinetic Resolution | Differential reaction rates of enantiomers. | Cost-effective, scalable. | Maximum 50% yield for the desired enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization. | Theoretically 100% yield. | Requires a compatible racemization catalyst. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High purity separation. | Can be expensive and less scalable. |

Transformations of Precursor Heterocycles to this compound

The synthesis of this compound can also be achieved by modifying other heterocyclic ring systems.

Ring Expansion/Contraction Strategies

Ring expansion and contraction reactions provide innovative routes to pyrrolidinones from other cyclic structures.

Ring Expansion: Certain four-membered rings, like cyclobutanones, can be converted into five-membered pyrrolidinones. For example, 2,2-dichlorocyclobutanones react with amines to form 4,4-dichlorobutanamides, which can then be cyclized to produce 3-pyrrolin-2-ones and subsequently reduced to pyrrolidinones. researchgate.net Ring expansion of azetidines has also been shown to produce proline derivatives. researchgate.net

Ring Contraction: Larger rings, such as pyridines or piperidines, can be contracted to form the pyrrolidine skeleton. A photo-promoted ring contraction of pyridines using a silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This method is promising due to the abundance and low cost of pyridine (B92270) starting materials. nih.gov Additionally, N-substituted piperidines can undergo cascade reactions involving ring contraction to selectively form pyrrolidin-2-ones. rsc.org

Utilization of Aziridine (B145994) Intermediates in Pyrrolidinone Synthesis

Aziridines, three-membered nitrogen-containing heterocycles, are versatile intermediates in the synthesis of pyrrolidinones. The ring strain of aziridines makes them susceptible to ring-opening reactions with various nucleophiles, leading to the formation of functionalized acyclic amines that can then be cyclized to form pyrrolidinones. acs.org

For example, N-(1-phenylethyl)aziridine-2-carboxylate esters can undergo Michael addition with nucleophiles like nitromethane. nih.gov The resulting product can then be subjected to reduction and cyclization to afford a pyrrolidin-2-one. nih.gov A manganese porphyrin catalyst has been shown to facilitate a formal [3+2] cycloaddition between aziridines and styrenes to produce pyrrolidines. organic-chemistry.org Furthermore, electrochemical methods have been developed for the synthesis of pyrrolidines from amino alcohol precursors, which can proceed through aziridine intermediates. rsc.orgresearchgate.netnih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of pyrrolidinone synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of ultrasound irradiation in conjunction with green catalysts and solvents represents a significant advancement. For instance, the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been achieved using citric acid as a catalyst in ethanol (B145695) under ultrasound irradiation. rsc.org This method offers a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates and improve yields in the synthesis of pyrrolidines. nih.gov The development of one-pot, multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.net For example, a five-component synthesis of 1,2,3-triazole-linked dihydropyridines has been developed using ultrasound and microwave irradiation in polyethylene (B3416737) glycol (PEG) 400, a green solvent. researchgate.net

Furthermore, the use of biocatalysts, such as enzymes in kinetic resolutions, is inherently a green approach as these reactions are typically performed in aqueous media under mild conditions. rsc.orgorganic-chemistry.org

Functionalization at the Pyrrolidinone Carbonyl Position

The ketone functional group at the C3 position of the pyrrolidinone ring is a primary site for a variety of chemical transformations. Standard carbonyl chemistry can be applied to introduce new functional groups and build molecular complexity.

One of the most fundamental transformations is the reduction of the carbonyl group to a secondary alcohol, yielding (1-(1-phenylethyl)pyrrolidin-3-yl)methanol. nih.gov This conversion can be achieved using various reducing agents, with the choice of reagent potentially influencing the stereochemical outcome at the newly formed chiral center.

Table 1: Representative Carbonyl Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN) | 3-Amino-pyrrolidine derivative uni.lu |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 3-Alkylidene-pyrrolidine derivative |

These reactions effectively convert the planar carbonyl carbon into a tetrahedral center, often with the potential for creating new stereoisomers. The inherent chirality of the N-(1-phenylethyl) group can exert diastereoselective control over these transformations.

Reactivity at the Pyrrolidine Nitrogen Atom: N-Alkylation and Acylation Reactions

The nitrogen atom in this compound is a tertiary amine, making it generally unreactive towards further N-alkylation or N-acylation under standard conditions. However, the primary reactive pathway at this position involves the cleavage of the N-alkyl bond, a process known as N-dealkylation . nih.gov This transformation is crucial for removing the chiral auxiliary or for preparing N-unsubstituted pyrrolidinone cores for subsequent functionalization.

Several methods have been developed for the N-dealkylation of tertiary amines. nih.gov

Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN), followed by hydrolysis to yield the secondary amine. For morphinan (B1239233) alkaloids, this often requires protection of other functional groups. nih.gov

Chloroformate-Mediated Dealkylation: Reagents such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or reduction cleaves this intermediate to furnish the secondary amine. This is a widely applied method for N-demethylation of alkaloids. nih.gov

Catalytic Dealkylation: Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium(II) acetate, can catalyze the cleavage of N-benzyl or related groups via hydrogenolysis or oxidation. nih.gov

The removal of the 1-phenylethyl group provides access to pyrrolidin-3-one, which can then be subjected to a wide range of N-alkylation and N-acylation reactions to introduce different substituents at the nitrogen atom, thereby modulating the molecule's properties. mdpi.com

Stereocontrolled Functionalization of the Pyrrolidinone Ring System

The chiral N-(1-phenylethyl) substituent plays a critical role as a chiral auxiliary, enabling stereocontrolled functionalization at the α-carbons (C2 and C4) of the pyrrolidinone ring. By forming a chiral enolate under the influence of a base, the scaffold can react with electrophiles from the less sterically hindered face, leading to high diastereoselectivity.

For instance, the alkylation of the enolate generated from (S)-1-(1-phenylethyl)pyrrolidin-3-one with an alkyl halide would be expected to proceed with a high degree of stereocontrol, yielding a 2- or 4-substituted pyrrolidinone derivative as a single predominant diastereomer. This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of complex chiral molecules from simple precursors. The development of chiral catalysts has also enabled regio- and enantioselective hydroalkylation reactions on related 3-pyrrolines to produce either C2- or C3-alkylated pyrrolidines with high stereocontrol. organic-chemistry.org

Electrophilic and Nucleophilic Reactions of this compound Derivatives

The pyrrolidinone scaffold can participate in both electrophilic and nucleophilic reactions, depending on the specific derivative and reaction conditions.

Nucleophilic Character: The formation of an enolate or enamine from the pyrrolidinone core generates a potent nucleophile. This nucleophile can react with a variety of electrophiles, such as alkyl halides, aldehydes, and Michael acceptors. Organocatalytic enantioselective Michael addition reactions of enones with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org

Electrophilic Character: The carbonyl carbon itself is electrophilic and can be attacked by nucleophiles as described in Section 3.1. Furthermore, derivatives can be prepared to enhance electrophilicity. For example, α-halogenation of the pyrrolidinone would create a new electrophilic center susceptible to nucleophilic substitution.

Ring-Opening and Rearrangement Reactions of the Pyrrolidinone Core

Under certain conditions, the pyrrolidinone ring can undergo cleavage or rearrangement. The lactam (cyclic amide) functionality can be hydrolyzed under strong acidic or basic conditions, leading to ring-opening and the formation of a γ-amino acid derivative.

More complex transformations can also occur. For example, related N-phenacyl vinylogous amides have been shown to undergo an unexpected cyclization under acidic conditions (acetic acid or silica (B1680970) gel) to form 2,3-dihydro-1H-pyrrolizine systems. arkat-usa.org This type of transformation highlights the potential for the pyrrolidinone core to serve as a precursor to more complex, fused heterocyclic structures. arkat-usa.org Similarly, tandem ring-opening-cyclization reactions of cyclopropanes with imines can yield highly diastereoselective multisubstituted pyrrolidines. organic-chemistry.org

Derivatization Strategies for Expanding Chemical Diversity

The this compound scaffold is an excellent starting point for generating libraries of diverse chemical compounds. Derivatization strategies can target several positions on the molecule. researchgate.net

Table 2: Strategies for Expanding Chemical Diversity

| Modification Site | Strategy | Examples of New Functionality |

|---|---|---|

| Pyrrolidinone Ring | Carbonyl functionalization (Sec 3.1), α-Alkylation (Sec 3.3) | Alcohols, Amines, Alkenes, Alkylated side chains |

| Nitrogen Atom | Dealkylation followed by re-alkylation/acylation (Sec 3.2) | Varied N-alkyl and N-acyl groups |

| Phenyl Group | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl groups |

| Multi-component Reactions | 1,3-Dipolar Cycloaddition | Spiro[indoline-pyrrolidine] derivatives iaea.org |

A powerful method for rapidly increasing molecular complexity is the use of multi-component reactions. For instance, the 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid like sarcosine) and a dipolarophile can produce complex spiro[indoline-pyrrolidine] derivatives in a single, highly regio- and stereoselective step. iaea.org Such strategies are invaluable in medicinal chemistry and materials science for creating novel molecular architectures with unique properties. researchgate.netnih.gov

Conformation and Configurational Stability of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and typically adopts puckered conformations to alleviate ring strain. The two most common conformations are the envelope (or 'twist') and half-chair forms. In the case of substituted pyrrolidinones, the nature and position of the substituents significantly influence the preferred conformation and the energy barrier between different puckered forms.

Influence of the Chiral 1-Phenylethyl Group on Molecular Conformation

Studies on similar N-substituted glycine oligomers, known as peptoids, with chiral N-1-phenylethyl sidechains have shown that these groups can induce helical structures. nih.govresearchgate.net While this compound is a smaller molecule, the principles of steric hindrance and conformational preference still apply. The chirality of the 1-phenylethyl group—whether it is in the (R) or (S) configuration—will dictate the preferred puckering of the pyrrolidinone ring and the orientation of the substituents to create the most energetically favorable diastereomer. Computational modeling, such as Density Functional Theory (DFT) calculations, on related systems has been instrumental in predicting the most stable conformations by analyzing the torsion angles and potential energy surfaces. researchgate.net

Diastereomeric and Enantiomeric Purity Analysis in Synthetic Pathways

The synthesis of this compound can result in a mixture of diastereomers and enantiomers due to the presence of two chiral centers. The ability to separate and quantify these stereoisomers is essential for controlling the stereochemical outcome of subsequent reactions.

Diastereomeric Purity Analysis: Diastereomers have different physical and chemical properties, which allows for their separation and quantification using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. In ¹H NMR, the signals of protons in diastereomers will have slightly different chemical shifts, allowing for the determination of their relative ratios by integrating the corresponding peaks. nih.govunits.it For instance, the methyl protons of the 1-phenylethyl group in different diastereomers would likely appear as distinct doublets. nih.gov

Enantiomeric Purity Analysis: Enantiomers, having identical properties in an achiral environment, require a chiral environment for their separation. mdpi.com This is typically achieved through chiral chromatography or by derivatization with a chiral agent to form diastereomers that can then be analyzed by standard methods. nih.govunits.itnih.gov Chiral HPLC, using a chiral stationary phase, is a common and effective method for determining the enantiomeric excess (ee) of each diastereomer. nih.govdntb.gov.ua Capillary electrophoresis with a chiral selector is another potent technique for enantioseparation. mdpi.com

| Analytical Technique | Application | Key Features |

| ¹H NMR Spectroscopy | Diastereomeric Ratio Determination | Different chemical shifts for corresponding protons in diastereomers. nih.gov |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Separation of enantiomers using a chiral stationary phase. nih.govdntb.gov.ua |

| Chiral Derivatization | Enantiomeric Purity Analysis | Conversion of enantiomers into diastereomers for analysis by NMR or standard HPLC. nih.govunits.it |

| Capillary Electrophoresis | Enantioseparation | High-resolution separation in a chiral environment. mdpi.com |

Elucidation of Absolute Configuration via Advanced Spectroscopic and Diffraction Methods

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each stereoisomer of this compound is the final step in its complete stereochemical characterization. The Cahn-Ingold-Prelog priority rules are used to assign R or S descriptors to each chiral center once the spatial arrangement is known. wikipedia.orgutsunomiya-u.ac.jp

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.orgunits.itmdpi.com This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms can be deduced. The absolute configuration of a related compound, (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, was successfully determined using this method, which sets a precedent for its application to this compound. iucr.org

Chiroptical Spectroscopy: Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govslideshare.netnih.govyoutube.com These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. nih.govnih.gov

| Method | Principle | Advantages |

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice. units.it | Provides unambiguous determination of absolute configuration. wikipedia.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. nih.gov | Applicable to samples in solution; requires small sample amounts. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. nih.gov | Provides detailed structural information; sensitive to conformational changes. |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions.

Transition State Analysis of Pyrrolidinone Forming Reactions

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states. In the context of pyrrolidinone synthesis, DFT can be used to elucidate the intricate steps of ring formation. For instance, in the synthesis of functionalized pyrrolidinones from the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, DFT calculations can confirm the proposed reaction pathway. acs.org This includes the initial nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.org

A study on the stereoretentive formation of cyclobutanes from pyrrolidines utilized DFT to investigate the reaction mechanism. acs.org The calculations revealed that the rate-determining step is the simultaneous cleavage of two C–N bonds, leading to the release of N₂ and the formation of a 1,4-biradical species. acs.org This type of detailed mechanistic insight is crucial for optimizing reaction conditions and predicting the stereochemical outcome.

Energetic Profiles of Key Synthetic Steps

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a complete energetic profile of a reaction. This profile is essential for understanding the feasibility of a proposed mechanism and for identifying the rate-limiting step. For example, in the aforementioned pyrrolidine-to-cyclobutane transformation, DFT calculations showed that the formation of the stereoretentive product is energetically favored over the formation of its diastereomer due to a lower energy barrier for ring closure compared to the barrier for bond rotation in the biradical intermediate. acs.org

Similarly, DFT has been employed to study the mechanism of 1,3-dipolar cycloaddition reactions, which can be a route to pyrrolidine-containing structures. mdpi.com These calculations can rationalize the regio- and stereoselectivity observed experimentally by comparing the activation energies of different possible pathways. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com This is particularly useful for understanding the conformational flexibility of molecules like this compound.

MD simulations can explore the accessible conformations of a molecule in solution, providing insights into its shape, size, and how it might interact with other molecules. mdpi.comnih.gov For flexible molecules, identifying the most stable or populated conformers is crucial, as these are likely the biologically or chemically relevant structures. researchgate.net By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe conformational changes and calculate properties like the radius of gyration and root-mean-square deviation (RMSD) to quantify this flexibility. nih.govmdpi.com

For example, MD simulations have been used to study the conformational preferences of catalytically active peptides, revealing their tendency to form folded conformations in solution. nih.gov A similar approach could be applied to this compound to understand how the phenylethyl substituent influences the conformation of the pyrrolidinone ring.

Quantitative Structure–Activity Relationship (QSAR) Studies

Quantitative Structure–Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or selectivity. It's important to note that in this context, "activity" refers to chemical properties and not biological activity.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and an observed property, such as reaction rate or product ratio. nih.govmdpi.com For pyrrolidinone derivatives, QSAR could be used to understand how different substituents on the phenyl ring or the pyrrolidinone core of this compound analogues affect their reactivity in a particular transformation.

For instance, a QSAR study on a series of pyrrolidin-2-one derivatives identified key molecular descriptors that correlate with their antiarrhythmic activity. nih.govresearchgate.net A similar methodology could be applied to correlate structural features with chemical reactivity, helping to guide the design of new analogues with desired chemical properties.

Prediction of Spectroscopic Properties and Isomeric Differentiation

Computational methods can be highly effective in predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules, especially for distinguishing between isomers.

DFT calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For example, a computational study of 2-pyrrolidone monomers and dimers used DFT to calculate vibrational frequencies and analyze how they change upon complexation. nih.gov

This predictive power is particularly useful for differentiating between isomers of this compound, such as the (R) and (S) enantiomers, or constitutional isomers where the phenyl group is attached at a different position. The calculated spectra for each isomer would be unique, allowing for their unambiguous identification when compared to experimental spectra.

Virtual Screening and Design of Novel Pyrrolidinone Structures

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property. nih.gov This can be applied to the design of novel pyrrolidinone structures with specific chemical reactivity or selectivity.

Structure-based virtual screening involves docking candidate molecules into the active site of a receptor or enzyme. mdpi.comnih.gov While this is typically used in drug discovery, the same principles can be applied to understand how different pyrrolidinone analogues might interact with a catalyst or a chiral resolving agent.

Ligand-based virtual screening uses the structure of a known active molecule to identify other compounds with similar properties. mdpi.com For example, a pharmacophore model could be developed based on the structure of this compound to search for other molecules that share its key structural features and are therefore likely to exhibit similar chemical behavior. Through these in silico methods, vast chemical spaces can be explored to prioritize the synthesis of the most promising new pyrrolidinone derivatives. nih.govtandfonline.com

Precursor to Complex Nitrogen-Containing Heterocycles

The structural framework of this compound makes it an ideal starting point for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The ketone functionality serves as a versatile anchor for a variety of chemical transformations, allowing for the annulation of additional rings and the introduction of diverse functional groups.

One notable application is in the synthesis of chromenopyrrolidinones . These fused heterocyclic systems are of significant interest due to their potential biological activities. Research has demonstrated that pyrrolidin-3-ones can undergo palladium-catalyzed cyclization-allylation reactions to furnish these complex scaffolds. While specific examples detailing the use of this compound in this exact transformation are not extensively documented in readily available literature, the general methodology highlights the potential of this building block. The reaction typically involves the formation of an enolate from the pyrrolidinone, which then participates in a palladium-catalyzed coupling with a suitable partner, such as an ortho-haloaryl ether, to construct the chromene ring system. The inherent chirality of the 1-phenylethyl group can influence the stereochemical outcome of such reactions, offering a pathway to enantiomerically enriched products.

Furthermore, the pyrrolidine ring itself is a cornerstone of many alkaloids and other pharmacologically relevant molecules. researchgate.netmsesupplies.com The ability to modify the 3-position of this compound through various condensation and cycloaddition reactions opens up avenues to a wide range of substituted pyrrolidines, which are themselves valuable intermediates for more complex targets. organic-chemistry.org For instance, the ketone can be converted to an enamine or enolate, which can then react with electrophiles to introduce substituents at the C2 or C4 positions, further expanding the molecular diversity accessible from this starting material.

Role in the Total Synthesis of Complex Organic Molecules

The utility of this compound extends to its application as a key fragment in the total synthesis of complex natural products and other intricate organic molecules. The combination of a pre-existing chiral center and a modifiable functional group allows for the efficient construction of stereochemically rich portions of a target molecule.

While a specific total synthesis campaign explicitly starting from this compound is not prominently featured in the reviewed literature, the strategic importance of substituted pyrrolidines is well-established. mdpi.com For example, the pyrrolidine core is central to the structure of numerous alkaloids with potent biological activities. Synthetic strategies often rely on the construction of a suitably functionalized pyrrolidine ring early in the synthesis, which is then elaborated to the final target. The 1-phenylethyl group in the title compound can serve as a removable chiral auxiliary, guiding the stereochemistry of subsequent transformations before being cleaved at a later stage.

Intermediate in Stereoselective Synthesis Pathways

The chiral nature of this compound makes it a valuable intermediate in stereoselective synthesis. The phenylethyl group, being a well-established chiral auxiliary, can effectively control the stereochemical outcome of reactions at or near the pyrrolidine ring.

One of the key reactions where this stereocontrol is manifested is in the reduction of the ketone at the 3-position. The stereoselective reduction of the carbonyl group can lead to the formation of either the cis or trans 3-hydroxypyrrolidine derivative, depending on the choice of reducing agent and reaction conditions. The bulky phenylethyl group can sterically hinder one face of the molecule, directing the approach of the reducing agent to the opposite face and thereby favoring the formation of one diastereomer over the other. These resulting chiral 3-hydroxypyrrolidines are versatile intermediates that can be further functionalized. For instance, the hydroxyl group can be used to direct subsequent reactions or can be replaced with other functional groups with retention or inversion of stereochemistry.

Furthermore, the enolate or enamine derived from this compound can participate in stereoselective alkylation, aldol, and Michael addition reactions. The chiral environment provided by the 1-phenylethyl group can induce facial selectivity in the approach of electrophiles, leading to the formation of new stereocenters with a high degree of control. This approach is fundamental in the asymmetric synthesis of a wide range of organic compounds. nih.gov

Development of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine derivatives, particularly those derived from proline, have proven to be exceptionally effective in a wide range of catalytic enantioselective transformations. While direct applications of this compound itself as a catalyst are not widely reported, its derivatives hold significant potential.

The 3-position of the pyrrolidine ring can be functionalized to introduce catalytically active groups. For example, the ketone can be converted to an amine, which can then be further modified to create bidentate or tridentate ligands capable of coordinating with metal centers. The inherent chirality of the 1-phenylethyl group would be imparted to the resulting metal complex, creating a chiral environment for catalysis.

Moreover, the pyrrolidine nitrogen and the functionality at the 3-position can act in concert as organocatalysts. For instance, the introduction of an amino group at the 3-position could lead to a chiral diamine, a privileged structural motif in organocatalysis. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating a variety of enantioselective reactions. The synthesis of novel chiral pyrrolidines is an active area of research, with the goal of developing more efficient and selective catalysts for asymmetric transformations. nih.gov

Applications in Material Science and Polymer Chemistry

The incorporation of well-defined molecular structures into polymers can lead to materials with unique and desirable properties. While the direct application of this compound in material science is not extensively documented, the broader class of pyrrolidinone-containing polymers has garnered significant interest.

Poly(N-vinylpyrrolidone) (PVP) is a well-known water-soluble polymer with a wide range of applications in the pharmaceutical, cosmetic, and food industries. The pyrrolidinone side chain imparts unique solubility characteristics and biocompatibility to the polymer. While PVP is a homopolymer, the incorporation of functionalized pyrrolidinone monomers, potentially derived from this compound, could lead to the development of novel functional polymers.

For instance, a vinyl group could be introduced onto the pyrrolidine ring of this compound, which could then be copolymerized with other monomers to create polymers with tailored properties. The chiral phenylethyl group could introduce chiroptical properties to the resulting polymer or influence its self-assembly into ordered nanostructures. Research into pyrrolidinone-based polymers is ongoing, with a focus on creating stimulus-responsive materials, drug delivery systems, and functional coatings. researchgate.netresearchgate.net

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

While methods for creating pyrrolidine (B122466) rings are well-established, a primary challenge lies in developing more efficient, sustainable, and stereoselective syntheses for specifically substituted scaffolds like 1-(1-phenylethyl)pyrrolidin-3-one. Current research in heterocyclic chemistry points toward several promising strategies.

Catalytic Methods: Modern catalysis offers pathways to improve sustainability by reducing waste and energy consumption. Future work could adapt existing catalytic systems for pyrrolidinone synthesis. For example, iridium-catalyzed reductive amination of diketones with anilines has proven effective for N-aryl-substituted pyrrolidines and could be adapted for N-alkyl targets. nih.gov Similarly, copper-catalyzed intramolecular C-H amination presents a powerful, atom-economical approach that could be tailored for this specific target. nih.govorganic-chemistry.org The development of catalysts for the direct, enantioselective synthesis from simple precursors remains a significant goal. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are inherently efficient, combining several starting materials in a single step to rapidly build molecular complexity. tandfonline.com Designing a novel MCR that directly yields the this compound core or a close precursor would be a substantial advancement. Eco-friendly MCRs using green solvents like glacial acetic acid or employing microwave assistance could further enhance the sustainability of the synthesis. nih.govnih.gov

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability. rsc.org An α-chiral pyrrolidine library has been successfully established using a continuous flow protocol, demonstrating the potential for rapid and scalable production of related compounds. rsc.org

The table below summarizes potential modern synthetic strategies applicable to this compound.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Iridium-Catalyzed Reductive Amination | High efficiency, potential for stereocontrol. | Catalysis, Sustainable Chemistry |

| Copper-Catalyzed C-H Amination | High atom economy, direct functionalization. | Catalysis, C-H Activation |

| Multicomponent Reactions | Step economy, rapid complexity generation. | Green Chemistry, Library Synthesis |

| Continuous Flow Synthesis | Scalability, safety, high purity, automation. | Process Chemistry, Automation |

Exploration of Novel Reactivity Patterns and Transformations

The this compound scaffold possesses multiple reactive sites, including the ketone carbonyl, the α-protons, and the N-phenylethyl group, which can be targets for novel chemical transformations.

Functionalization of the Pyrrolidinone Core: The ketone at the C3 position is a key functional handle. Future research could explore its conversion into other functional groups, such as alkenes via Wittig-type reactions, or amines via reductive amination, to generate diverse derivatives. ekb.eg The α-positions to the carbonyl are amenable to enolate chemistry, allowing for the introduction of a wide range of electrophiles. acs.orgnih.gov Furthermore, palladium-catalyzed hydroarylation of pyrrolines to form 3-aryl pyrrolidines suggests that catalytic cross-coupling reactions at the C2 or C4 positions of the pyrrolidinone ring are a viable, yet underexplored, avenue. researchgate.net

Ring System Modifications: More complex transformations could involve ring-rearrangement or ring-opening/closing cascades to access entirely new heterocyclic systems. For instance, the Smiles-Truce rearrangement has been used to synthesize α-arylated pyrrolidinones in a one-pot process, demonstrating how cascade reactions can rapidly build complex scaffolds from simple precursors. acs.orgnih.gov

Integration with Automation and High-Throughput Synthesis Technologies

The systematic exploration of the chemical space around this compound is greatly accelerated by modern automation. wikipedia.org Automated synthesis platforms, which combine hardware and software to perform multi-step syntheses, are becoming increasingly crucial in chemical research. researchgate.netsigmaaldrich.comnih.gov

Library Synthesis: Automated flow chemistry platforms can be used to generate large libraries of analogues for screening. syrris.comworktribe.com By integrating flow reactors with robotic liquid handlers, a "build-couple-transform" paradigm can be implemented to create significant scaffold diversity from a common intermediate derived from this compound. researchgate.net Encoded library technologies, where each compound is associated with a chemical tag, allow for the synthesis and screening of vast numbers of compounds simultaneously. nih.govresearchgate.net

Reaction Optimization: High-throughput experimentation (HTE) in microtiter plates, facilitated by robotic liquid handlers, allows for the rapid screening of thousands of reaction conditions on a nanomolar scale. researchgate.net This can dramatically speed up the discovery of optimal conditions for the synthesis and transformation of the target compound, which can then be scaled up using flow chemistry. rsc.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and reducing the trial-and-error inherent in chemical synthesis.

Density Functional Theory (DFT) Studies: DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain observed stereoselectivity. nih.govnih.gov For this compound, DFT could be used to model proposed synthetic routes, compare the energetics of different pathways, and design catalysts with improved activity and selectivity. acs.orgnih.gov Quantum chemical calculations can also predict molecular properties such as orbital energies (HOMO/LUMO) and dipole moments, which correlate with reactivity. arabjchem.orgtandfonline.com

Machine Learning and AI: The integration of machine learning with automated synthesis platforms represents a frontier in chemical research. syrris.com These systems can autonomously optimize reaction conditions by analyzing real-time data from integrated analytical instruments. Such "closed-loop optimization" can explore a vast parameter space more efficiently than human researchers, accelerating the development of new reactions and processes for synthesizing derivatives of this compound.

The table below highlights the application of computational methods in the study of pyrrolidinone-related systems.

| Computational Method | Application | Potential Impact for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, stability analysis. nih.govnih.govacs.org | Design of more efficient synthetic routes, prediction of novel reactivity. |

| Quantum Mechanics (QM) | Calculation of electronic properties (HOMO/LUMO). arabjchem.org | Understanding and predicting chemical reactivity and selectivity. |

| Machine Learning (ML) | Closed-loop reaction optimization, predictive modeling. syrris.com | Accelerated discovery of optimal synthesis conditions and new derivatives. |

Unexplored Chemical Spaces within the this compound Scaffold

The true potential of this compound lies in its role as a starting point for exploring new areas of chemical space. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, and creating novel variations is a key challenge. tandfonline.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: Future research should focus on scaffold hopping, where the core pyrrolidinone structure is modified or replaced to generate novel chemotypes with potentially improved properties. acs.orgnih.gov For example, the five-membered ring could be expanded to a six-membered piperidinone, or fused with other rings to create polycyclic systems.

Increasing 3D Complexity: A major trend in drug discovery is the move towards molecules with greater three-dimensional character to explore new biological targets. nih.gov The non-planar, sp³-rich nature of the pyrrolidinone ring makes it an excellent starting point for generating molecules with complex and diverse 3D shapes. nih.gov Strategies could include the stereoselective installation of multiple substituents or the creation of spirocyclic derivatives, where a second ring system shares a single atom with the pyrrolidinone core. tandfonline.com The exploration of such structurally novel derivatives is essential for uncovering new functions and applications. biosolveit.deresearchgate.net

Q & A

Q. What are the recommended synthesis routes for 1-(1-Phenylethyl)pyrrolidin-3-one in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-one with 1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures optimal yield .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : ¹H/¹³C NMR to confirm the pyrrolidinone ring and phenylethyl substituent (e.g., carbonyl peak at ~210 ppm in ¹³C NMR).

- IR : Validate the ketone group (C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₅NO: 189.1154).

Cross-referencing with databases like PubChem ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to minimize degradation.

- Dispose of waste via approved chemical disposal protocols. Safety Data Sheets (SDS) for analogous pyrrolidinone derivatives provide further guidance .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use software suites like WinGX for data refinement. Key steps:

Q. What methodological considerations are critical when analyzing the compound’s reactivity on indoor surfaces?

- Methodological Answer : Conduct adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS):

- Simulate indoor conditions (20–25°C, 40–60% RH).

- Compare reactivity on silica vs. cellulose surfaces to model real-world interactions.

- Track oxidation products via GC-MS after exposure to ozone (50–100 ppb). Reference studies on organic compound-surface interactions for protocol optimization .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.

- Confirm absolute configuration via single-crystal X-ray diffraction with Cu-Kα radiation.

- For asymmetric synthesis, employ chiral catalysts like BINAP-Ru complexes to enhance enantioselectivity (>90% ee) .

Q. What strategies mitigate stability issues in aqueous or oxidative environments?

- Methodological Answer :

- Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Add antioxidants (e.g., BHT at 0.01% w/w) to formulations.

- Use argon-purged vials for long-term storage. Stability data from analogous pyrrolidinones suggest degradation occurs via ketone reduction; monitor for alcohol byproducts .

Q. How should researchers address gaps in ecological impact data for this compound?

- Methodological Answer : Conduct tiered ecotoxicity assays:

- Acute toxicity : Daphnia magna 48-hour LC₅₀ tests.

- Biodegradation : OECD 301D closed bottle test to assess 28-day degradation.

- Bioaccumulation : Calculate log Kow (estimated ~2.1 via EPI Suite) to predict environmental persistence. Prioritize testing based on structural alerts from related pyrrolidinones .

Q. What advanced techniques elucidate interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize serum albumin on a CM5 chip to measure binding affinity (KD).

- Molecular Dynamics Simulations : Use GROMACS to model binding modes with cytochrome P450 enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions. Cross-validate with in vitro enzyme inhibition assays .

Q. How can conflicting NMR data from different solvents be reconciled?

- Methodological Answer :

- Record spectra in deuterated DMSO and CDCl₃ to assess solvent-induced shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in polar solvents.

- Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) to identify solvent-specific conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.